

A Comparative Analysis of the Sensitivity of Hexanitroethane and Other Key Nitramines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexanitroethane**

Cat. No.: **B13788336**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensitivity of **hexanitroethane** (HNE) to other prominent nitramine explosives: RDX (Cyclotrimethylenetrinitramine), HMX (Cyclotetramethylenetrinitramine), and CL-20 (Hexanitrohexaazaisowurtzitane). The following sections present quantitative data from experimental studies, detailed methodologies of key sensitivity tests, and a visualization of the thermal decomposition pathway of **hexanitroethane**.

Sensitivity Data Comparison

The sensitivity of an energetic material to external stimuli such as impact, friction, and shock is a critical parameter for its safe handling, storage, and application. While extensive quantitative data is available for widely used nitramines like RDX, HMX, and CL-20, the data for **hexanitroethane** is more limited and often qualitative.

Table 1: Comparison of Sensitivity Data for Selected Nitramines

Explosive	Impact Sensitivity (BAM Drop Hammer) H50 (J)	Friction Sensitivity (BAM Friction Apparatus) (N)	Shock Sensitivity (NOL Card Gap Test) (kbars)
Hexanitroethane (HNE)	Not impact-sensitive[1]	Sensitivity is far less than Picric acid[2]	No data available
RDX	7.4	120	26
HMX	7.4	120	29
CL-20	4	80	22
Picric Acid	7.4	353	No data available

Note: Higher H50 values indicate lower impact sensitivity. Higher friction sensitivity values (in Newtons) indicate lower sensitivity. Lower shock sensitivity values (in kbars) indicate higher sensitivity.

Qualitative assessments describe **hexanitroethane** as not being particularly hazardous to handle. Its sensitivity to mechanical stimuli is reported to be significantly less than that of Picric Acid[2]. One source suggests that a mixture of HNE with aluminum is twice as sensitive as PETN under impact tests, and a mixture with hexamine has impact sensitivity values that resemble those of Picric Acid.

Experimental Protocols

The data presented in this guide is primarily derived from standardized sensitivity tests. The following are detailed methodologies for the key experiments cited.

BAM Impact Test (Drop Hammer)

The Bundesanstalt für Materialforschung und -prüfung (BAM) drop hammer test is a widely used method to determine the impact sensitivity of solid and liquid energetic materials[3][4].

Apparatus: The apparatus consists of a steel anvil, a sample holder, and a drop hammer of a specified weight (e.g., 1, 5, or 10 kg) that can be released from varying heights[3].

Procedure:

- A small, measured amount of the explosive sample (typically around 40 mm³) is placed in the sample holder between two steel cylinders.
- The drop hammer is raised to a predetermined height and released, allowing it to fall and impact the sample.
- The outcome of the impact is observed for any signs of reaction, such as explosion, flame, or smoke.
- The "Up-and-Down" or "Bruceton" method is typically employed, where the height of the drop is adjusted based on the result of the previous test (lowered after a positive result and raised after a negative result).
- This process is repeated for a statistically significant number of trials (e.g., 25-50) to determine the height at which there is a 50% probability of initiation (H₅₀). This height is then used to calculate the impact energy in Joules.

BAM Friction Test

The BAM friction test is used to determine the sensitivity of an energetic material to frictional stimuli[5].

Apparatus: The apparatus consists of a fixed porcelain pin and a movable porcelain plate, both with specified surface roughness. A loading arm with various weights is used to apply a known force to the pin[5].

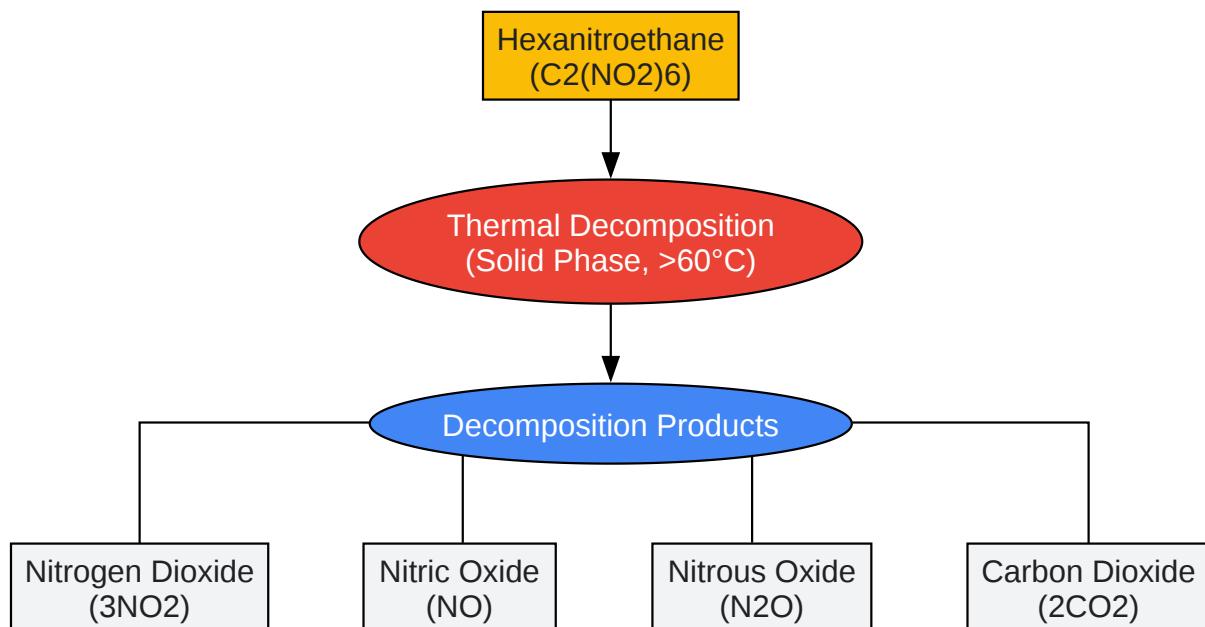
Procedure:

- A small amount of the explosive sample is placed on the porcelain plate.
- The porcelain pin is lowered onto the sample, and a specific load is applied via the loading arm.
- The porcelain plate is then moved back and forth under the pin for a specified distance and speed.
- The test is observed for any reaction, such as crackling, sparks, or explosion.

- The test is repeated six times at a given load. If no reaction occurs, the load is increased. The friction sensitivity is reported as the lowest load at which at least one event occurs in six trials.

Naval Ordnance Laboratory (NOL) Card Gap Test

The NOL card gap test is a standard method for determining the shock sensitivity of an explosive[6][7].


Apparatus: The setup consists of a donor charge (a standard explosive), an attenuator (a stack of plastic cards of known thickness), a steel tube to hold the acceptor charge (the explosive being tested), and a witness plate.

Procedure:

- The acceptor charge is loaded into the steel tube.
- The donor charge is placed at one end of the tube, separated from the acceptor by the attenuator (card gap).
- The donor charge is detonated, creating a shock wave that travels through the attenuator and into the acceptor charge.
- The witness plate at the other end of the tube is examined for evidence of detonation of the acceptor charge (e.g., a clean hole punched through it).
- The thickness of the card gap is varied to find the "50% point," which is the gap thickness at which there is a 50% probability of initiating a detonation in the acceptor. This is then correlated to a shock pressure value in kilobars.

Thermal Decomposition of Hexanitroethane

The thermal stability of an energetic material is another crucial safety parameter. The thermal decomposition of **hexanitroethane** has been observed to begin at temperatures as low as 60°C and can become explosive above 140°C. In the solid phase, the decomposition proceeds through the formation of various gaseous products.

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of solid **hexanitroethane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. imemg.org [imemg.org]
- 2. [Sciencemadness Discussion Board - Hexanitroethane](http://sciencemadness.org) - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of nitroaromatic explosives - *Physical Chemistry Chemical Physics* (RSC Publishing) [pubs.rsc.org]

- 5. etusersgroup.org [etusersgroup.org]
- 6. d-nb.info [d-nb.info]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- To cite this document: BenchChem. [A Comparative Analysis of the Sensitivity of Hexanitroethane and Other Key Nitramines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13788336#sensitivity-analysis-of-hexanitroethane-compared-to-other-nitramines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com